3-Methyl-4-(2,2,2-trifluoro-acetylamino)-benzoic acid methyl ester
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Overview
Description
3-Methyl-4-(2,2,2-trifluoro-acetylamino)-benzoic acid methyl ester is an organic compound that features a trifluoromethyl group, which is known for its significant impact on the biological activity and physical properties of molecules. The presence of the trifluoromethyl group often enhances the metabolic stability and lipophilicity of the compound, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(2,2,2-trifluoro-acetylamino)-benzoic acid methyl ester typically involves the introduction of the trifluoromethyl group into the benzoic acid derivative. One common method includes the reaction of 3-methyl-4-aminobenzoic acid with 2,2,2-trifluoroacetyl chloride in the presence of a base such as pyridine. The resulting intermediate is then esterified using methanol and an acid catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-(2,2,2-trifluoro-acetylamino)-benzoic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Reduction: The trifluoroacetyl group can be reduced to a trifluoromethyl group using reducing agents like lithium aluminum hydride.
Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) for hydrolysis.
Major Products Formed
Oxidation: 3-Methyl-4-(2,2,2-trifluoro-acetylamino)-benzoic acid.
Reduction: 3-Methyl-4-(trifluoromethylamino)-benzoic acid methyl ester.
Substitution: 3-Methyl-4-(2,2,2-trifluoro-acetylamino)-benzoic acid.
Scientific Research Applications
3-Methyl-4-(2,2,2-trifluoro-acetylamino)-benzoic acid methyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential as a protease inhibitor due to the presence of the trifluoromethyl group.
Medicine: Explored for its anticancer and antiviral properties, particularly in the development of new drug candidates.
Mechanism of Action
The mechanism of action of 3-Methyl-4-(2,2,2-trifluoro-acetylamino)-benzoic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the binding affinity of the compound to its target, thereby modulating its biological activity. The exact pathways and molecular targets may vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-4-(trifluoromethylamino)-benzoic acid methyl ester
- 3-Methyl-4-(2,2,2-trifluoroethylamino)-benzoic acid methyl ester
- 3-Methyl-4-(2,2,2-trifluoroacetylamino)-benzoic acid ethyl ester
Uniqueness
3-Methyl-4-(2,2,2-trifluoro-acetylamino)-benzoic acid methyl ester is unique due to the presence of both the trifluoroacetyl and methyl ester groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the ester group provides a site for further chemical modification .
Properties
IUPAC Name |
methyl 3-methyl-4-[(2,2,2-trifluoroacetyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO3/c1-6-5-7(9(16)18-2)3-4-8(6)15-10(17)11(12,13)14/h3-5H,1-2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGEGMISBXWFNIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)OC)NC(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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